

An In-depth Technical Guide to (+)-Alantolactone: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: (+)-Alantolactone

Cat. No.: B1664491

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Abstract

(+)-Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of **(+)-Alantolactone**. Particular emphasis is placed on its mechanisms of action, including the modulation of critical signaling pathways implicated in cancer and inflammation, such as STAT3, NF- κ B, and MAPK. This document also includes detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

(+)-Alantolactone is a bicyclic sesquiterpene lactone belonging to the eudesmanolide class of natural products.^{[1][2]} Its chemical structure is characterized by a decalin ring system fused to a γ -lactone ring containing an exocyclic α -methylene group, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of **(+)-Alantolactone**

Property	Value	References
IUPAC Name	(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one	[3][4]
Synonyms	Alant camphor, Helenine, Inula camphor, Eupatal	[5]
Chemical Formula	C ₁₅ H ₂₀ O ₂	
Molecular Weight	232.32 g/mol	
CAS Number	546-43-0	
Melting Point	76-79 °C	
Boiling Point	275 °C	
Solubility	Soluble in DMSO, ethanol; sparingly soluble in water (38.39 mg/L at 25°C)	
Appearance	White to beige crystalline powder	

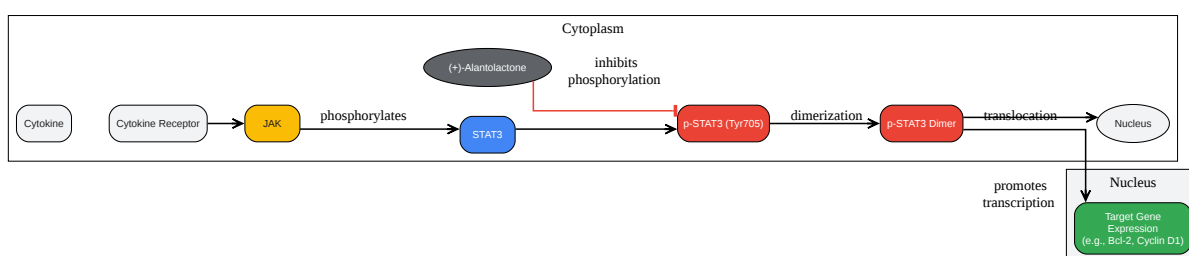
Pharmacological Properties and Mechanism of Action

(+)-Alantolactone exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Its primary mechanisms of action involve the modulation of key cellular signaling pathways.

Anticancer Activity

(+)-Alantolactone has demonstrated potent cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. Its anticancer activity is mediated through the targeting of multiple signaling cascades.

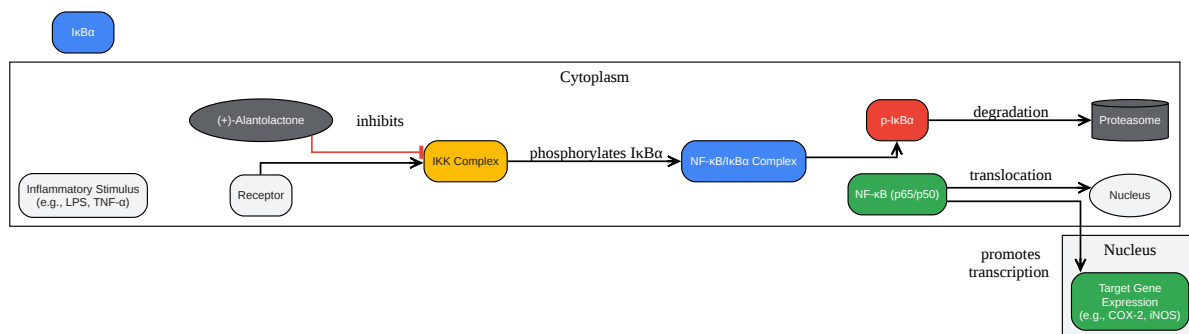
A primary mechanism of **(+)-Alantolactone**'s anticancer effect is the selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It effectively suppresses both constitutive and inducible STAT3 phosphorylation at tyrosine 705, which in turn prevents its dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.

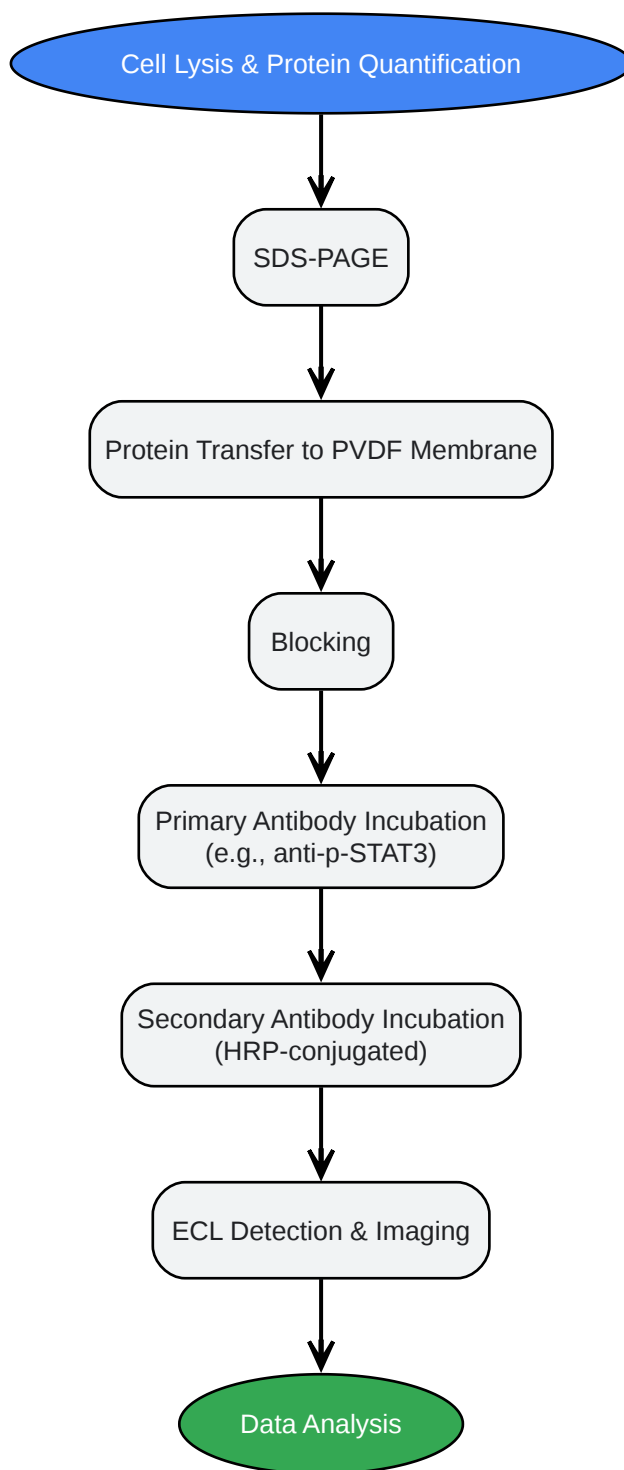


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Inhibition of the STAT3 Signaling Pathway by **(+)-Alantolactone**.

(+)-Alantolactone also exerts its anticancer and anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of NF- κ B α (I κ B α), thereby blocking the nuclear translocation of the p65 subunit of NF- κ B. This leads to the downregulation of NF- κ B target genes that promote inflammation and cell survival.





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- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Alantolactone: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664491#alantolactone-chemical-structure-and-properties]

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